1-(4-Chloro-3-nitrobenzoyl)piperidine

Übersicht

Beschreibung

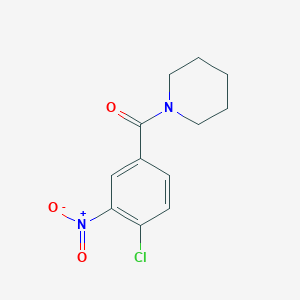

1-(4-Chloro-3-nitrobenzoyl)piperidine is an organic compound with the molecular formula C12H13ClN2O3 and a molecular weight of 268.7 g/mol . It is characterized by the presence of a piperidine ring substituted with a 4-chloro-3-nitrobenzoyl group. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-nitrobenzoyl)piperidine typically involves the acylation of piperidine with 4-chloro-3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling large quantities of reagents and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Chloro-3-nitrobenzoyl)piperidine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

Nucleophiles: Amines, thiols.

Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products Formed

Reduction: 1-(4-Chloro-3-aminobenzoyl)piperidine.

Substitution: Various substituted benzoyl piperidines depending on the nucleophile used.

Hydrolysis: 4-Chloro-3-nitrobenzoic acid and piperidine.

Wissenschaftliche Forschungsanwendungen

1-(4-Chloro-3-nitrobenzoyl)piperidine is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.

Industry: As a precursor in the synthesis of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(4-Chloro-3-nitrobenzoyl)piperidine depends on its specific application. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The nitro group can participate in redox reactions, while the chloro group can engage in electrophilic aromatic substitution reactions. The piperidine ring provides a scaffold that can interact with various biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(4-Chloro-3-nitrobenzoyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

1-(4-Chloro-3-nitrobenzoyl)morpholine: Similar structure but with a morpholine ring.

1-(4-Chloro-3-nitrobenzoyl)piperazine: Similar structure but with a piperazine ring.

Uniqueness

1-(4-Chloro-3-nitrobenzoyl)piperidine is unique due to its specific combination of functional groups and the piperidine ring, which provides distinct chemical and biological properties. Its structural features allow it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .

Biologische Aktivität

1-(4-Chloro-3-nitrobenzoyl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-chloro-3-nitrobenzoyl group. The presence of the nitro group is particularly notable as it can participate in redox reactions, influencing the compound's reactivity and biological interactions. The chloro group may also enhance the compound's binding affinity to various biological targets through halogen bonding.

This compound interacts with specific molecular targets, primarily through:

- Hydrogen Bonding : The amide bond and aromatic rings can engage in hydrogen bonding with proteins or nucleic acids, modulating their activity.

- Redox Reactions : The nitro group can undergo reduction to form reactive intermediates that may interact with biological macromolecules, potentially leading to alterations in enzyme activity or receptor modulation.

- π-π Interactions : The aromatic components of the compound can facilitate π-π stacking interactions, enhancing binding to target proteins.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar nitro-substituted compounds demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Antioxidant Potential

Piperidine derivatives are recognized for their antioxidant activities. Compounds containing piperidine rings have shown effectiveness in scavenging free radicals and inhibiting lipid peroxidation in various assays. This activity is attributed to the presence of electron-donating groups that stabilize free radicals .

Neurological Applications

In medicinal chemistry, compounds like this compound are being explored for their potential in treating neurological disorders. The structural features allow for modulation of neurotransmitter systems, particularly through interactions with melanocortin receptors which are implicated in obesity and metabolic disorders .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of piperidine derivatives against clinical isolates. The results indicated that compounds with nitro substitutions significantly outperformed those without, underscoring the importance of the nitro group in enhancing biological activity. The study reported MIC values as low as 64 μg/mL against S. epidermidis, comparable to established antibiotics like chloramphenicol .

Neuropharmacological Assessment

Another research focused on the neuropharmacological effects of piperidine derivatives, including this compound. In vitro assays demonstrated that these compounds could modulate GABAergic and dopaminergic pathways, suggesting potential therapeutic applications in anxiety and depression treatments .

Data Summary Table

Eigenschaften

IUPAC Name |

(4-chloro-3-nitrophenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O3/c13-10-5-4-9(8-11(10)15(17)18)12(16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUJLOZSGHALDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.